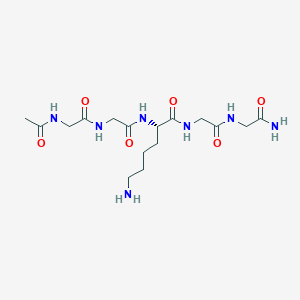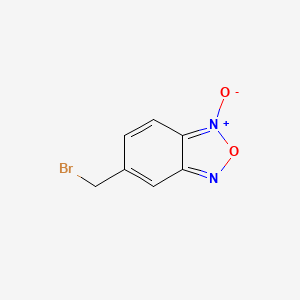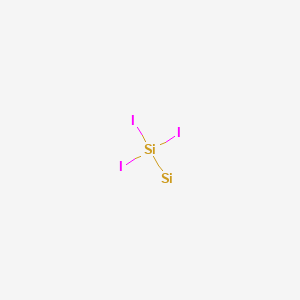![molecular formula C8H5FN2O B14264071 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile CAS No. 170726-99-5](/img/structure/B14264071.png)
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is an organic compound with the molecular formula C8H5FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the third position and a hydroxyimino group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-Fluoro-4-nitrobenzonitrile.
Reduction: 3-Fluoro-4-[(hydroxyimino)methyl]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds, while the fluoro group can participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of a hydroxyimino group.
3-Fluoro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxyimino group.
4-Cyano-2-fluorobenzyl alcohol: Similar structure with a hydroxymethyl group.
Uniqueness
3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile is unique due to the presence of both a fluoro and a hydroxyimino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
170726-99-5 |
|---|---|
Formule moléculaire |
C8H5FN2O |
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
3-fluoro-4-(hydroxyiminomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FN2O/c9-8-3-6(4-10)1-2-7(8)5-11-12/h1-3,5,12H |
Clé InChI |
MZTYJQIEFRAGMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)


![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)





